4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Researchers mapping ABCG2 (BCRP) inhibitor SAR often lack structurally defined, regioisomerically pure tetrazole probes. 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901323-86-2) addresses this gap with a fixed ortho-tetrazol-1-yl configuration and a bulky tert-butyl anchor. • Matched comparators: meta regioisomer (CAS 883294-03-9) and n-butyl analog (CAS 1282121-84-9) enable direct selectivity profiling. • Class-level BCRP fold-resistance reversal of 1.32-1.62 at 10 µM without P-gp cross-reactivity. • ≥97% purity, globally shippable with no special permits required.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B12162846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C18H19N5O/c1-18(2,3)14-10-8-13(9-11-14)17(24)20-15-6-4-5-7-16(15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24)
InChIKeyXXLCAKLOFLPUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Structural Identity & Procurement


4-tert-Butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901323-86-2) is a synthetic small molecule belonging to the phenyltetrazole-benzamide class, with molecular formula C₁₈H₁₉N₅O and molecular weight 321.4 g/mol . The compound integrates three pharmacophoric features: a para-tert-butylphenyl hydrophobic domain, a central benzamide linker, and an ortho-tetrazol-1-yl substituent on the aniline ring that serves as a carboxylic acid bioisostere capable of hydrogen bonding and metal coordination [1]. It is cataloged by multiple chemical suppliers as a research-grade screening compound and has been cited in patent literature encompassing P2X3/P2X2/3 purinergic receptor antagonism and alpha7 nicotinic acetylcholine receptor (nAChR) modulation [2].

4-tert-Butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Why It Cannot Be Interchanged


Within the phenyltetrazole-benzamide chemotype, minor structural perturbations produce substantial differences in target engagement, selectivity, and ADME properties [1]. The ortho-tetrazol-1-yl substitution pattern on the central phenyl ring creates a sterically constrained geometry that is distinct from the regioisomeric meta-substituted analog 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 883294-03-9), with differential effects on receptor binding pocket accommodation . The para-tert-butyl group contributes bulkier steric volume and greater lipophilicity compared to the para-n-butyl congener 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1282121-84-9), influencing membrane permeability and transporter recognition profiles . Furthermore, the tetrazol-1-yl linkage (N1-connected) is electronically distinct from the tetrazol-5-yl (C5-connected) isomer series represented by compounds such as VKNG-1 and VKNG-2, which have been characterized as selective ABCG2 (BCRP) inhibitors but exhibit different potency and selectivity signatures [1].

4-tert-Butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Differentiation Evidence


Ortho vs. Meta-Tetrazol-1-yl Geometry

The ortho-substituted tetrazol-1-yl group in the target compound imposes a dihedral twist between the central phenyl ring and the tetrazole plane, creating a distinctive three-dimensional pharmacophore compared to the meta-substituted regioisomer 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 883294-03-9) . In phenyltetrazole-based ABCG2 inhibitors, the linker geometry and substitution position on the central phenyl ring are critical determinants of transporter inhibition potency and ABCG2 vs. ABCB1 selectivity [1]. The ortho arrangement is expected to alter hydrogen-bonding distance and angle between the tetrazole N2/N3 atoms and the target binding site residues compared to the meta analog [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

tert-Butyl vs. n-Butyl Substituent Comparison

The para-tert-butyl group in the target compound (CAS 901323-86-2) provides a quaternary carbon center with greater steric bulk than the linear n-butyl chain in the direct analog 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1282121-84-9) . In the phenyltetrazole-phenylamide ABCG2 inhibitor series, the nature of substituents on the outer phenyl ring significantly modulates inhibitory potency: small electron-donating groups maintain high activity, while bulky moieties can decrease potency [1]. The tert-butyl group's branching may influence metabolic stability by impeding CYP450-mediated oxidation at the benzylic position compared to the n-butyl analog, though direct comparative metabolic stability data for these two compounds are not publicly available [2].

Lipophilicity Metabolic Stability Transporter Recognition

BCRP (ABCG2) Selective Inhibition Evidence

The phenyltetrazole-benzamide chemotype, to which 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide belongs, has been established as a privileged scaffold for selective ABCG2 (BCRP) inhibition [1]. In a series of 31 benzamide and phenyltetrazole derivatives reported by Gujarati et al. (2017), compounds within this class demonstrated BCRP-mediated fold-resistance reversal values of 1.32–1.62 at 10 µM in H460/MX20 mitoxantrone-resistant non-small cell lung cancer cells, comparable to the reference inhibitor fumitremorgin C (FTC), while showing no reversal effect in P-gp-overexpressing SW620/Ad300 cells, confirming BCRP selectivity over ABCB1 [1]. Subsequent SAR studies by Köhler et al. (2016, 2018) demonstrated that phenyltetrazole-phenylamide derivatives can achieve ABCG2 IC₅₀ values in the low nanomolar range (e.g., compound 43: IC₅₀ = 61 nM) with high selectivity over ABCB1 and the ability to reverse MDR at sub-micromolar concentrations [2].

Multidrug Resistance (MDR) ABCG2/BCRP Inhibition Cancer Chemotherapy

Tetrazol-1-yl vs. Tetrazol-5-yl Linkage

The target compound features a tetrazol-1-yl linkage (N1-connected) to the central phenyl ring, which is structurally and electronically distinct from the tetrazol-5-yl (C5-connected) series exemplified by VKNG-1 (N-(2-(2-(3-methoxyphenyl)-2H-tetrazol-5-yl)phenyl)-4-aminobenzamide) and VKNG-2 [1]. The 1H-tetrazol-1-yl isomer presents the N2 and N3 atoms as hydrogen-bond acceptors with different spatial orientation compared to the tetrazol-5-yl series, where the tetrazole ring directly participates in π-stacking interactions via the C5-phenyl linkage [2]. In the QSAR analysis of phenyltetrazole ABCG2 inhibitors, the tetrazole connectivity pattern (N1-linked vs. C5-linked) was identified as a critical structural descriptor influencing inhibitory activity [2]. VKNG-1, a C5-linked tetrazole, selectively inhibits ABCG2 at 6 µM and reverses MDR in colon cancer xenograft models in vivo [1], providing a comparative benchmark for the N1-linked series.

Tetrazole Tautomerism Bioisosterism Receptor Binding

P2X3/P2X2/3 and Alpha7 nAChR Patent Coverage

The generic Markush structure in US Patent 7,981,914 B2 (Roche Palo Alto LLC), encompassing tetrazole-substituted aryl amide derivatives, explicitly covers compounds where R1 is tetrazolyl and Ar1 is optionally substituted phenyl, which structurally encompasses 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide [1]. This patent family claims positive allosteric modulators of the alpha7 nAChR subtype with potential cognition-enhancing properties [1]. A separate patent family (US 7,595,405 B2 and US 2009/0163502 A1) claims tetrazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists for genitourinary, pain, and respiratory indications [2]. The target compound's structural features (tert-butylphenyl with ortho-tetrazol-1-yl aniline amide) fall within the exemplified scope of these patent families, distinguishing it from tetrazole-containing compounds outside the N-phenyl-benzamide topology [2].

P2X Purinergic Receptors Alpha7 Nicotinic Receptors Intellectual Property

Physicochemical QC Profiling

The target compound has a defined molecular formula (C₁₈H₁₉N₅O) and molecular weight (321.4 g/mol) with CAS registry number 901323-86-2 . The regioisomeric analog 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 883294-03-9) shares identical molecular formula and mass, making them indistinguishable by mass spectrometry alone and requiring chromatographic separation (e.g., HPLC retention time differentiation) for identity confirmation . The 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide analog (CAS 1282121-84-9) also shares the same molecular formula and mass (C₁₈H₁₉N₅O, 321.4 g/mol), necessitating NMR-based structural verification to distinguish the tert-butyl vs. n-butyl isomer . No experimentally measured melting point, LogP, or aqueous solubility data were identified in the peer-reviewed literature for this specific compound, representing a data gap for formulation development .

Quality Control (QC) Analytical Chemistry Compound Characterization

4-tert-Butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Application Scenarios


ABCG2 (BCRP) Inhibition & MDR Reversal

Deploy the compound as an ortho-tetrazol-1-yl probe within phenyltetrazole-benzamide ABCG2 inhibitor screening cascades. Based on class-level evidence showing that the phenyltetrazole scaffold achieves selective BCRP inhibition with fold-resistance reversal values of 1.32–1.62 at 10 µM in H460/MX20 cells without P-gp cross-reactivity [1], the compound can serve as a structural tool to map the contribution of the tert-butyl/ortho-tetrazol-1-yl combination to ABCG2 potency. Pair with the meta regioisomer (CAS 883294-03-9) and the n-butyl analog (CAS 1282121-84-9) as matched comparators to establish a local SAR series. Reference inhibitors FTC (fold resistance ~1.5) and Ko143 (IC₅₀ = 23 nM) should be included as assay controls [1][2].

Alpha7 nAChR Positive Allosteric Modulation

Utilize the compound as a screening candidate within the alpha7 nAChR allosteric modulator program, leveraging its structural coverage under the Roche patent family (US 7,981,914 B2) [3]. The tert-butyl substituent may influence allosteric binding site occupancy through hydrophobic interactions within the transmembrane domain. Assess in Xenopus oocyte electrophysiology assays measuring potentiation of ACh-induced currents at α7 nAChR, with reference PNU-120596 (EC₅₀ = 216 nM) as a well-characterized type II positive allosteric modulator comparator [3]. Counter-screen against α4β2 and α3β4 nAChR subtypes to establish selectivity.

P2X3/P2X2/3 Antagonist Profiling

Screen the compound in P2X3 and P2X2/3 homomeric/heteromeric receptor antagonist assays based on its structural inclusion within the Roche arylamide patent family (US 7,595,405 B2, US 2009/0163502 A1) [4]. The ortho-tetrazol-1-yl configuration may confer distinct receptor subtype selectivity compared to tetrazol-5-yl or other heterocyclic analogs. Use calcium flux or electrophysiology readouts in recombinant cell lines expressing human P2X3 or P2X2/3 receptors, with the known P2X3 antagonist A-317491 as a reference comparator.

Tetrazole Bioisostere SAR Probe

Employ the compound as a chemical probe to investigate how N1-linked tetrazole bioisosteres influence target engagement compared to carboxylic acid, amide, or C5-linked tetrazole counterparts. The defined ortho substitution pattern and tert-butyl hydrophobic anchor make it suitable for systematic SAR comparisons using biophysical methods (SPR, ITC, or TSA) against purified protein targets where tetrazole-carboxylate bioisosterism is hypothesized to be relevant [5]. The regioisomeric meta analog (CAS 883294-03-9) and the n-butyl chain analog (CAS 1282121-84-9) serve as essential negative and positive controls for structure-binding relationship studies.

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